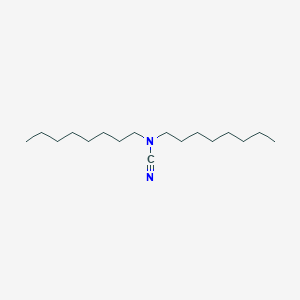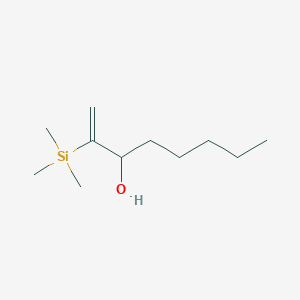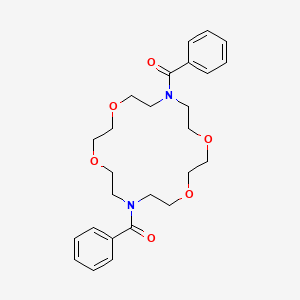![molecular formula C8H15N B14424805 2-Methylbicyclo[3.1.1]heptan-2-amine CAS No. 87030-96-4](/img/structure/B14424805.png)
2-Methylbicyclo[3.1.1]heptan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylbicyclo[311]heptan-2-amine is a compound characterized by a bicyclic structure with a methyl group and an amine group attached to the heptane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylbicyclo[3.1.1]heptan-2-amine typically involves the conversion of bicyclo[1.1.1]pentan-1-amine substructures to bicyclo[3.1.1]heptan-1-amines using imine photochemistry . This method involves the photochemical reaction of imines, followed by hydrolysis to yield the desired amine product. The reaction conditions often include the use of light sources to initiate the photochemical reaction and subsequent hydrolysis under acidic or basic conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger-scale reactions and ensuring the purity and yield of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: 2-Methylbicyclo[3.1.1]heptan-2-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines.
Aplicaciones Científicas De Investigación
2-Methylbicyclo[3.1.1]heptan-2-amine has several applications in scientific research:
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving amines.
Medicine: Its derivatives may have potential therapeutic properties, including acting as intermediates in drug synthesis.
Industry: The compound can be used in the development of new materials with unique structural properties.
Mecanismo De Acción
The mechanism of action of 2-Methylbicyclo[3.1.1]heptan-2-amine involves its interaction with various molecular targets, primarily through its amine group. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function. The bicyclic structure provides rigidity and stability, which can enhance the compound’s binding affinity and specificity for its targets.
Comparación Con Compuestos Similares
Bicyclo[2.2.1]heptane: Another bicyclic compound with a different ring structure.
Bicyclo[3.3.1]nonane: A larger bicyclic compound with more carbon atoms in the ring system.
Bicyclo[2.2.2]octane: A bicyclic compound with three bridges connecting the ring systems.
Uniqueness: 2-Methylbicyclo[311]heptan-2-amine is unique due to its specific ring structure and the presence of both a methyl and an amine group
Propiedades
Número CAS |
87030-96-4 |
|---|---|
Fórmula molecular |
C8H15N |
Peso molecular |
125.21 g/mol |
Nombre IUPAC |
2-methylbicyclo[3.1.1]heptan-2-amine |
InChI |
InChI=1S/C8H15N/c1-8(9)3-2-6-4-7(8)5-6/h6-7H,2-5,9H2,1H3 |
Clave InChI |
DSAFFQVARSUFAB-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC2CC1C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


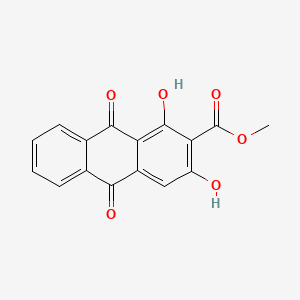
![2,6-Di-tert-butyl-4-[2-(methanesulfonyl)-1,3-thiazol-4-yl]phenol](/img/structure/B14424729.png)
![(1,5-Dithiaspiro[5.5]undecan-8-yl)(triphenyl)phosphanium bromide](/img/structure/B14424736.png)
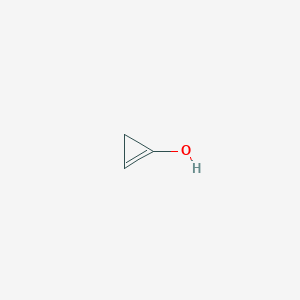


![1,1'-[(Dibutylstannanediyl)bis(oxy)]di(pyrrolidine-2,5-dione)](/img/structure/B14424752.png)
![Methyl bicyclo[4.2.0]octa-1,3,5,7-tetraene-3-carboxylate](/img/structure/B14424761.png)

![2-Cyano-3,3-bis[(phenylmethyl)thio]-2-propenamide](/img/structure/B14424774.png)
